(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate
Description
The compound (R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate features a spirocyclic framework combining a 1,3-dioxolane ring fused to a partially saturated naphthalene system. Key structural elements include:
- A methyl ester group at position 7'.
- A hydroxyl group at position 6'.
- A methyl substituent at 8a'.
- Stereochemical specificity (R-configuration at the spiro junction).
Properties
CAS No. |
1173666-68-6 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
methyl 3'-hydroxy-8'a-methylspiro[1,3-dioxolane-2,8'-1,4,4a,5,6,7-hexahydronaphthalene]-2'-carboxylate |
InChI |
InChI=1S/C15H22O5/c1-14-9-11(13(17)18-2)12(16)8-10(14)4-3-5-15(14)19-6-7-20-15/h10,16H,3-9H2,1-2H3 |
InChI Key |
ADYVBNMSHQXQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=C(CC1CCCC23OCCO3)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate typically involves the formation of the dioxolane ring through the reaction of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of molecular sieves or orthoesters can help in the effective removal of water, enhancing the yield and purity of the product .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 6'-position undergoes oxidation under controlled conditions:
| Reagent/Condition | Product | Notes |
|---|---|---|
| CrO₃ (Jones reagent) | Ketone derivative | Requires anhydrous conditions |
| KMnO₄ (acidic) | Carboxylic acid | Side-chain oxidation possible |
Reduction Reactions
The ester group can be reduced to alcohol intermediates:
| Reagent/Condition | Product | Selectivity |
|---|---|---|
| LiAlH₄ | Primary alcohol | High yield (~85%) |
| DIBAL-H | Alcohol with preserved spirocycle | Mild conditions prevent ring opening |
Hydrolysis of the Dioxolane Ring
Acid-catalyzed hydrolysis selectively cleaves the 1,3-dioxolane ring:
-
Conditions : H₂SO₄ (0.1 M), 60°C, 12 hours.
-
Outcome : Generates a vicinal diol, enabling further functionalization.
Stereochemical Considerations
The (R)-configuration at the 8a'-methyl group imposes steric constraints:
-
Nucleophilic attacks favor the less hindered face of the naphthalene system.
-
Ring-opening reactions proceed with retention of stereochemistry due to the rigidity of the spirocyclic framework .
Comparative Reactivity with Analogues
| Compound | Structural Difference | Reactivity Contrast |
|---|---|---|
| Hydrocodone | Opioid backbone | Higher susceptibility to enzymatic oxidation |
| Dihydrotestosterone | Steroidal core | Enhanced stability under basic conditions |
| This compound | Spirocyclic dioxolane | Selective ring hydrolysis over ester cleavage* |
*Note: Data from non-preferred sources (e.g., smolecule.com) excluded per requirements.
Mechanistic Insights
-
Ester hydrolysis : Proceeds via acyl-oxygen cleavage under acidic/basic conditions, forming a tetrahedral intermediate.
-
Hydroxyl oxidation : Follows a radical pathway with CrO₃, confirmed by ESR spectroscopy.
Unresolved Questions and Research Gaps
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology and Medicine
In biology and medicine, ®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate is studied for its potential therapeutic properties. Its interactions with biological molecules can provide insights into new drug development .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Core Framework and Substitutions
Key Observations :
- The 6'-hydroxyl in the target compound distinguishes it from keto () or alkoxy-substituted analogs ().
- Methyl vs. Ethyl Ester: The target’s methyl ester (vs.
- Stereochemistry : The R-configuration at 8a' (shared with ) contrasts with racemic or mixed stereochemistry in other analogs (), which can drastically alter physicochemical and pharmacological profiles.
Biological Activity
(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate, with the CAS number 1173666-68-6, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C15H22O5
- Molecular Weight : 282.33 g/mol
- Structural Features : The compound features a spiro[1,3-dioxolane] moiety fused with a naphthalene structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological activities. The following sections detail specific biological activities associated with this compound.
1. Antioxidant Activity
Studies have demonstrated that compounds containing dioxolane structures can possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Inflammation is a central feature of many chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
3. Neuroprotective Potential
Research into related compounds indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative conditions. The spirocyclic structure may contribute to the modulation of neuroinflammatory responses.
Table 1: Summary of Biological Activities
The exact mechanism through which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that:
- The dioxolane ring may interact with cellular receptors or enzymes involved in oxidative stress pathways.
- Structural components may facilitate binding to proteins involved in inflammatory signaling cascades.
Q & A
Q. What spectroscopic methods are recommended to confirm the molecular structure of this compound?
Methodological Answer: The compound’s structure (C₁₆H₂₂O₅, MW 294.34) can be confirmed using a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, focusing on spirocyclic and hydroxyl group signals .
- IR Spectroscopy : Detection of ester (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve absolute configuration, particularly for the (R)-stereochemistry .
Table 1 : Key Spectral Benchmarks
| Technique | Target Signals | Reference |
|---|---|---|
| ¹H NMR | Spirocyclic H, methyl groups | |
| ¹³C NMR | Ester carbonyl (C=O), spiro carbons | |
| IR | O-H, C-O-C (dioxolane) |
Q. What safety protocols should be followed given limited hazard data?
Methodological Answer: Adopt precautionary measures based on structural analogs and general laboratory guidelines:
- Engineering Controls : Use fume hoods for handling to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (EN 166/NIOSH standards) .
- Storage : Store in airtight containers in cool, dry environments away from oxidizers .
- First Aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .
Advanced Research Questions
Q. How can stereochemical complexities during synthesis be resolved experimentally?
Methodological Answer: The compound’s spirocyclic and hexahydronaphthalene moieties pose stereochemical challenges. Strategies include:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Asymmetric Synthesis : Employ catalysts like organocatalysts or transition-metal complexes to control (R)-configuration .
- Dynamic NMR : Monitor diastereomeric interconversions at varying temperatures .
Q. What computational models predict the environmental persistence and degradation pathways?
Methodological Answer:
- QSAR Models : Estimate biodegradation rates using software like EPI Suite, focusing on ester hydrolysis and hydroxyl group reactivity .
- Molecular Dynamics Simulations : Study hydrolysis kinetics in aqueous environments (e.g., water solubility from logP data) .
- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict oxidative and hydrolytic metabolites, validated via LC-HRMS .
Q. How can purity be assessed to meet pharmacopeial standards?
Methodological Answer:
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (210–280 nm) to quantify impurities (<0.1%) .
- Karl Fischer Titration : Determine water content (<0.5% w/w) to prevent ester hydrolysis .
- Elemental Analysis : Verify C/H/O ratios within ±0.4% of theoretical values .
Experimental Design Considerations
Q. How to design biological activity studies integrating this compound into a theoretical framework?
Methodological Answer:
- Hypothesis-Driven Design : Link to terpene lactone biology (e.g., anti-inflammatory pathways) using in vitro assays (COX-2 inhibition) .
- Dose-Response Analysis : Test logarithmic concentrations (1 nM–100 µM) with positive controls (e.g., dexamethasone) .
- Data Validation : Use ANOVA for statistical significance (p < 0.05) and replicate experiments ≥3 times .
Table 2 : Key Biological Assay Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell Lines | RAW 264.7 (macrophages) | |
| Assay Type | ELISA for TNF-α/IL-6 | |
| Controls | Vehicle (DMSO ≤0.1%) |
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data across studies?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw) .
- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretations .
- Collaborative Verification : Share raw data with third-party labs for independent analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
